![molecular formula C13H20O2Si B14597922 Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- CAS No. 60068-19-1](/img/structure/B14597922.png)
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclopropyl ring substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules and surfaces.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical pathways, influencing its behavior and applications.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Phenyltrimethylsilane
- Cyclopropyltrimethylsilane
Uniqueness
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is unique due to the presence of the methoxyphenyl group attached to the cyclopropyl ring, which imparts distinct chemical properties
Propiedades
Número CAS |
60068-19-1 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)cyclopropyl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-14-12-7-5-11(6-8-12)13(9-10-13)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
LENRUBDNMBNBFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
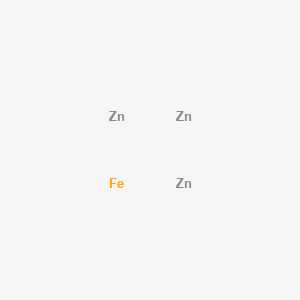
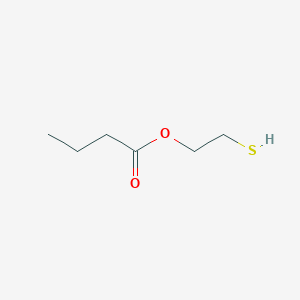
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

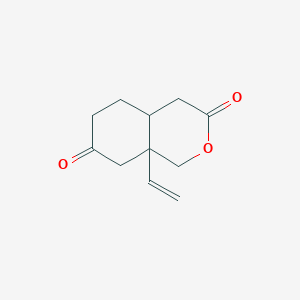
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
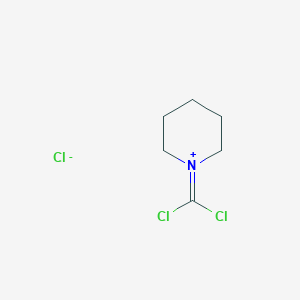
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
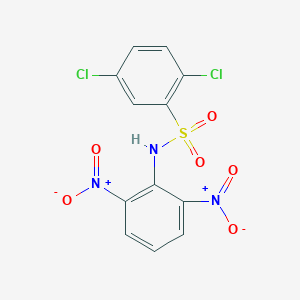
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)


